molecular formula C26H29O15+ B1250346 cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]

cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]

Cat. No. B1250346
M. Wt: 581.5 g/mol
InChI Key: ZPPQIOUITZSYAO-MNOAYJSQSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside] is an anthocyanin cation that is cyanidin(1+) carrying a beta-D-xylosyl-(1->2)-beta-D-galactosyl substituent at position 3. It is an anthocyanin cation, an anthocyanidin glycoside and a disaccharide derivative. It derives from a cyanidin cation. It is a conjugate acid of a cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside](1-).

Scientific Research Applications

Enzymatic Modification and Industrial Applications

Cyanidin-3-O-galactoside, derived from alpine bearberry, has been modified through enzymatic acylation, improving its lipophilicity and thermostability, which is beneficial for cosmetic and food industries (Yang, Kortesniemi, Yang, & Zheng, 2018).

Health Benefits and Physiological Functions

Cyanidin 3-O-galactoside exhibits multiple health benefits, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and cardiovascular protective capacities, highlighting its value as a potential food additive or health supplement (Liang, Liang, Guo, & Yang, 2021).

Diabetes Treatment and Enzyme Inhibition

This compound has shown inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion, suggesting its potential use in diabetes treatment (Adisakwattana, Charoenlertkul, & Yibchok-anun, 2009).

Antioxidant and Cytoprotective Activities

Cyanidin-3-O-galactoside, identified in ripe pistachio hulls, exhibits strong antioxidant activity and protects human lymphocytes from oxidative stress (Bellocco et al., 2016).

Synergistic Effects in Diabetes Treatment

Cyanidin-3-galactoside demonstrates synergistic inhibitory effects on intestinal enzymes when combined with acarbose, a diabetes medication, offering potential for combined therapeutic approaches (Akkarachiyasit, Charoenlertkul, Yibchok-anun, & Adisakwattana, 2010).

Natural Occurrences and Extraction Methods

Studies on cyanidin 3-O-galactoside focus on its natural occurrences in fruits like apples and berries, and the extraction methods, revealing chokeberry as a practical natural source for mass-production (Liang et al., 2021).

Potential in Functional Beverages

The concentration of cyanidin-3-O-galactoside in red-fleshed apples and its antioxidant capacity suggest its potential for use in functional beverages (Rupasinghe, Huber, Embree, & Forsline, 2010).

properties

Product Name

cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]

Molecular Formula

C26H29O15+

Molecular Weight

581.5 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C26H28O15/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31)/p+1/t15-,18-,19+,20+,21+,22-,24-,25+,26-/m1/s1

InChI Key

ZPPQIOUITZSYAO-MNOAYJSQSA-O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]
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cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]
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cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]
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cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]
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cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]
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cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]

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